molecular formula C14H14N2OS B2871084 N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide CAS No. 2305327-73-3

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide

Cat. No.: B2871084
CAS No.: 2305327-73-3
M. Wt: 258.34
InChI Key: YDOMPAMZMZSXHQ-UHFFFAOYSA-N
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Description

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide is a chemical compound belonging to the thiazole derivatives family Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide typically involves the reaction of 2-phenylthiazole-4-carboxylic acid with prop-2-enamide under specific conditions. The reaction can be carried out using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in the presence of a base such as triethylamine.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction of the thiazole ring can lead to the formation of thiazolidines.

  • Substitution: The phenyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA) can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Thiazole sulfoxides or sulfones.

  • Reduction: Thiazolidines.

  • Substitution: Substituted phenyl derivatives.

Scientific Research Applications

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: The compound exhibits biological activity, making it useful in studying enzyme inhibitors and receptor ligands.

  • Medicine: It has potential therapeutic applications, including antimicrobial, antifungal, and anticancer properties.

  • Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary depending on the biological context and the specific application.

Comparison with Similar Compounds

N-[2-(2-Phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide is unique due to its specific structural features and biological activities. Similar compounds include:

  • 2-Phenylthiazole-4-carboxylic acid: A precursor in the synthesis of the target compound.

  • Prop-2-enamide derivatives: Other derivatives of prop-2-enamide with different substituents.

  • Thiazole derivatives: Other thiazole compounds with varying substituents and functional groups.

These compounds share the thiazole core but differ in their substituents and biological activities, highlighting the uniqueness of this compound.

Properties

IUPAC Name

N-[2-(2-phenyl-1,3-thiazol-4-yl)ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-2-13(17)15-9-8-12-10-18-14(16-12)11-6-4-3-5-7-11/h2-7,10H,1,8-9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDOMPAMZMZSXHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NCCC1=CSC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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